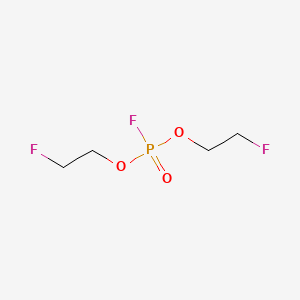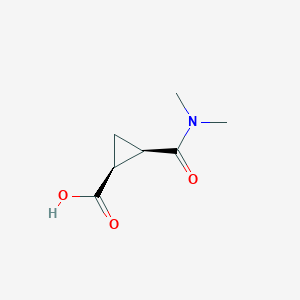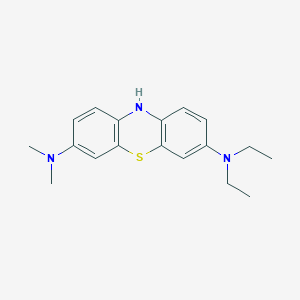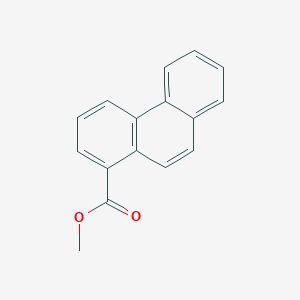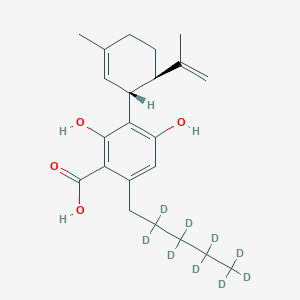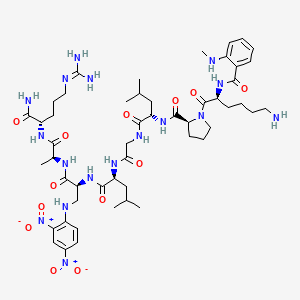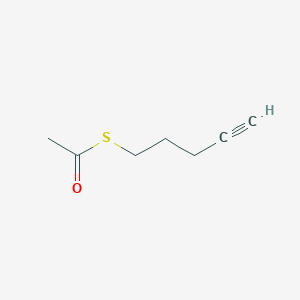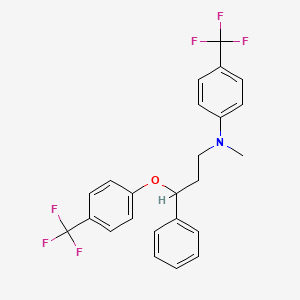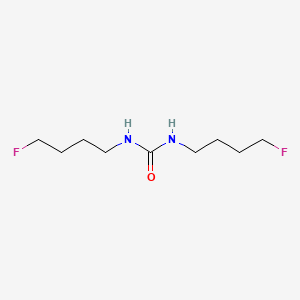
1,3-Bis(4-fluorobutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-fluorobutyl)urea is a chemical compound with the molecular formula C9H18F2N2O and a molecular weight of 208.25 g/mol It is a symmetrical urea derivative where two 4-fluorobutyl groups are attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-fluorobutyl)urea can be synthesized through the reaction of 4-fluorobutylamine with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine . The reaction proceeds via the formation of an intermediate isocyanate, which then reacts with another molecule of 4-fluorobutylamine to form the final urea product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of triphosgene instead of phosgene is preferred due to its stability and ease of handling. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-fluorobutyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the 4-fluorobutyl groups can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the urea moiety.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Substituted urea derivatives with different functional groups replacing the fluorine atoms.
Hydrolysis: 4-fluorobutylamine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
1,3-Bis(4-fluorobutyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Industrial Applications: The compound is evaluated for its use in various industrial processes, including as a precursor for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-fluorobutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobutyl groups may enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Bis(4-fluorobutyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-nitrophenyl)urea: This compound has nitrophenyl groups instead of fluorobutyl groups and exhibits different chemical and biological properties.
N,N’-Bis(4-trifluoromethoxyphenyl)urea: This compound contains trifluoromethoxyphenyl groups and is known for its potential as an inhibitor of soluble epoxide hydrolase.
The uniqueness of this compound lies in its specific fluorobutyl groups, which impart distinct chemical reactivity and potential biological activity compared to other urea derivatives.
Properties
CAS No. |
542-51-8 |
|---|---|
Molecular Formula |
C9H18F2N2O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1,3-bis(4-fluorobutyl)urea |
InChI |
InChI=1S/C9H18F2N2O/c10-5-1-3-7-12-9(14)13-8-4-2-6-11/h1-8H2,(H2,12,13,14) |
InChI Key |
MAAYIFAKYKANLE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)CNC(=O)NCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


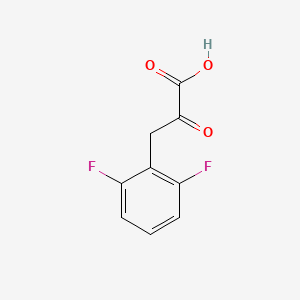
![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carbaldehyde](/img/structure/B13422222.png)

